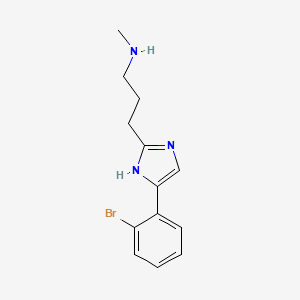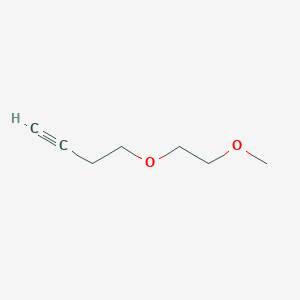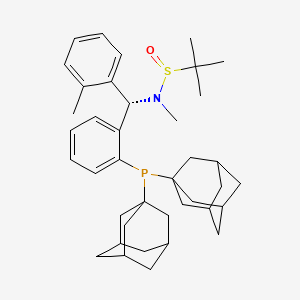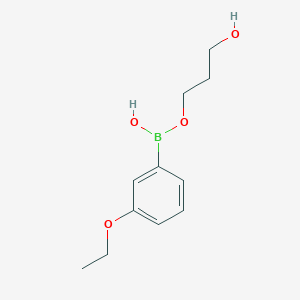
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxyphenylboronic acid-1,3-propanediol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable cyclic esters with diols, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyphenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-ethoxyphenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Ethoxyphenylboronic acid-1,3-propanediol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxyphenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxyphenylboronic acid.
Reduction: 3-Ethoxyphenol and 1,3-propanediol.
Substitution: Various substituted phenylboronic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxyphenylboronic acid-1,3-propanediol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethoxyphenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a protective group in organic synthesis. The boronic ester group can be selectively cleaved under mild conditions, allowing for the controlled release of the parent compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxyphenylboronic acid-1,3-propanediol ester
- 3-Propoxyphenylboronic acid-1,3-propanediol ester
- 3-Butoxyphenylboronic acid-1,3-propanediol ester
Uniqueness
3-Ethoxyphenylboronic acid-1,3-propanediol ester is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other similar compounds. The ethoxy group influences the electronic properties of the boronic ester, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H17BO4 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
(3-ethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-11-6-3-5-10(9-11)12(14)16-8-4-7-13/h3,5-6,9,13-14H,2,4,7-8H2,1H3 |
Clave InChI |
RYOJKNSMGDPRGR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCC)(O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

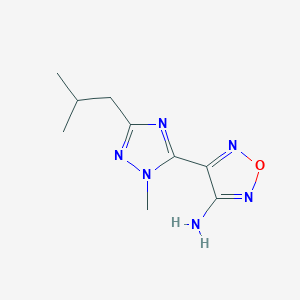
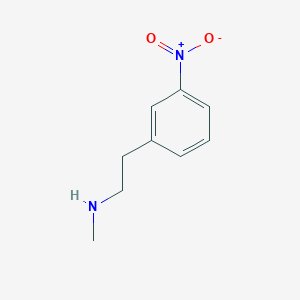
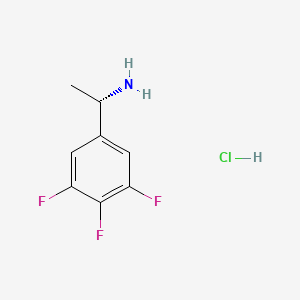
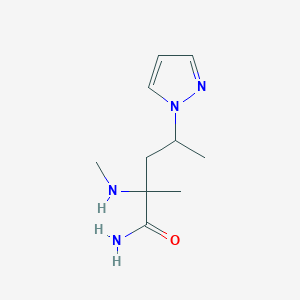
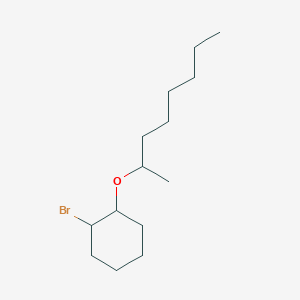
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
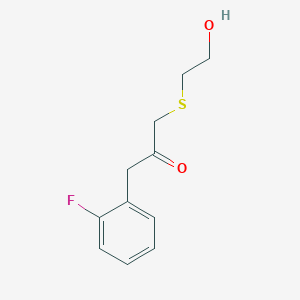
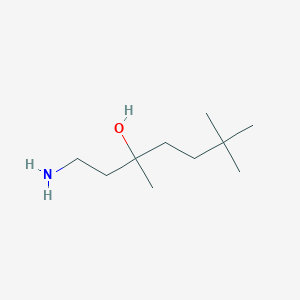
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
